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Abstract
Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as ESDN and CLCP1,

is a type-I transmembrane protein that has emerged as a critical regulator in various

physiological and pathological processes, most notably in cancer progression. This document

provides a comprehensive overview of the structural architecture, molecular functions, and

signaling networks associated with DCBLD2. Structurally, the protein is characterized by its

distinct extracellular domains—Discoidin, CUB, and LCCL—and an intracellular domain

featuring multiple tyrosine phosphorylation sites that serve as a scaffold for signaling

complexes. Functionally, DCBLD2 is a key modulator of receptor tyrosine kinase (RTK)

signaling, a potent mediator of epithelial-mesenchymal transition (EMT), and a promoter of

angiogenesis, cell migration, and invasion. Its overexpression in numerous cancers, including

lung, colorectal, and pancreatic adenocarcinoma, is strongly correlated with advanced tumor

stages, poor prognosis, and resistance to chemotherapy. This guide summarizes the key

signaling axes, presents quantitative data on its expression, and details relevant experimental

methodologies to facilitate further research into DCBLD2 as a promising prognostic biomarker

and therapeutic target.
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DCBLD2 is a single-pass type-I transmembrane protein, first identified in human coronary

arterial cells and lung cancer cell lines.[1][2][3] Its structure provides a platform for diverse

molecular interactions, governing its function as a signaling receptor and scaffold.

Extracellular Domain (Ectodomain)
The ectodomain of DCBLD2 is composed of three conserved domains:

Discoidin Domain (also Coagulation Factor V/VIII homology domain): This domain is

implicated in protein-protein and protein-carbohydrate interactions, often mediating cell

adhesion and aggregation.

CUB (Complement C1r/C1s, Uegf, Bmp1) Domain: CUB domains are typically found in

extracellular and plasma membrane-associated proteins and are known to be involved in

protein-protein interactions.

LCCL (Limulus Clotting Factor C, Cochlin, Lgl1) Domain: This domain is also involved in

protein-protein interactions.

The combination of these domains makes DCBLD2 a versatile receptor capable of binding

various ligands and interacting with other cell-surface proteins.[1][3] Due to similarities in its

ectodomain structure, DCBLD2 is also referred to as a neuropilin-like protein.[4][5]

Transmembrane and Signal Peptide Region
DCBLD2 possesses a transmembrane segment that anchors it to the plasma membrane.

Notably, it has an unusually long signal sequence that is not cleaved in the mature protein.[6]

This uncleaved signal sequence, particularly its hydrophobic 'traC' segment, has been shown

to interact directly with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a

role in modulating its signaling.[6]

Intracellular Domain (ICD)
The cytoplasmic tail of DCBLD2 is a critical signaling hub. It lacks intrinsic enzymatic activity

but contains seven tyrosine residues within YxxP motifs that can be phosphorylated by non-

receptor tyrosine kinases such as FYN and ABL.[4][7] Upon phosphorylation, these sites act as

docking points for adaptor proteins containing SH2 domains, most notably Crk/CrkL, which are
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involved in signaling pathways that regulate neuronal migration and cytoskeletal dynamics.[4]

This scaffolding capability allows DCBLD2 to assemble and regulate downstream signaling

complexes.
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Figure 1: Domain organization of the DCBLD2 protein.

Molecular Functions and Cellular Roles
DCBLD2 is implicated in a wide array of cellular processes, with a particularly prominent role in

cancer biology.

Regulation of Receptor Tyrosine Kinase (RTK) Signaling
DCBLD2 acts as a crucial modulator of several RTKs. It has been shown to interact with and

regulate the signaling of VEGFR2, Platelet-Derived Growth Factor Receptor β (PDGFR-β),

Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor (INSR).[5][6][7][8] For

instance, DCBLD2 associates with VEGFR-2 and regulates its complex formation with negative

regulators, thereby promoting VEGF signaling.[9] It also inhibits the caveolae-dependent

endocytosis of PDGFR-β, sustaining its signaling activity.[5]

Mediation of Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular program critical for embryonic development and wound healing, which is often

hijacked by cancer cells to promote metastasis.[10] DCBLD2 is a key driver of EMT.[1][8][11]

Overexpression of DCBLD2 in lung adenocarcinoma cells leads to the loss of epithelial

markers like E-cadherin and ZO-1, and the acquisition of mesenchymal markers such as N-

cadherin and Vimentin.[1] This transition enhances the migratory and invasive capabilities of

cancer cells.
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Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and

metastasis. DCBLD2 is directly involved in this process.[12][13] Its interaction with VEGFR2 in

endothelial cells promotes VEGF-induced signaling, proliferation, and migration.[6]

Consequently, the downregulation of DCBLD2 has been shown to inhibit angiogenesis both in

vitro and in vivo.[12][14]

Role in Cell Migration, Invasion, and Metastasis
Through its influence on EMT and RTK signaling, DCBLD2 significantly promotes cell motility,

migration, and invasion.[1][13] In lung adenocarcinoma and colorectal cancer, elevated

DCBLD2 expression is linked to increased metastatic potential.[1][12] This function is partly

mediated by its interaction with the focal adhesion pathway through ITGB1 (Integrin beta-1),

which is critical for cell-matrix interactions and migration.[12]

Contribution to Chemoresistance
A growing body of evidence indicates that high DCBLD2 expression is associated with

resistance to standard chemotherapeutic agents.[1][2][12] In lung cancer, DCBLD2 mediates

cisplatin-induced metastasis.[1][15] In colorectal cancer, its overexpression correlates with

resistance to 5-Fluorouracil (5-FU).[12] Pan-cancer analysis reveals a positive correlation

between DCBLD2 expression and the IC50 values of numerous anti-cancer drugs, suggesting

its role as a broad mediator of drug resistance.[2]

Key Signaling Pathways Involving DCBLD2
DCBLD2 integrates into several major signaling networks to exert its functions.

Upstream Regulation: The ERK/AP-1 → DCBLD2 Axis
The expression of DCBLD2 itself is tightly regulated. In response to stimuli like cisplatin, the

ERK signaling pathway is activated, leading to the phosphorylation of ERK.[1][15] Activated

ERK subsequently promotes the activity of the transcription factor AP-1, which binds to the

DCBLD2 promoter to drive its transcription.[1] This creates a feedback loop where a

chemotherapy agent can induce the expression of a protein that confers resistance and

promotes metastasis.
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Figure 2: Cisplatin-induced transcriptional upregulation of DCBLD2.

Downstream Effector: The DCBLD2 → GSK3β/β-catenin
Pathway
One of the best-characterized downstream pathways for DCBLD2 involves the Wnt/β-catenin

signaling cascade. DCBLD2 promotes the phosphorylation and subsequent inactivation of

Glycogen Synthase Kinase 3β (GSK3β).[1][15] Inactive GSK3β can no longer phosphorylate β-

catenin, preventing its degradation. This leads to the stabilization and nuclear accumulation of

β-catenin, where it acts as a co-activator for transcription factors that drive the expression of

EMT-related genes like Snail and Zeb1.[1]
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Figure 3: DCBLD2-mediated stabilization of β-catenin to promote EMT.

The DCBLD2/ITGB1 Focal Adhesion Axis
Tandem affinity purification-mass spectrometry (TAP-MS) and co-immunoprecipitation (Co-IP)

assays have identified Integrin beta-1 (ITGB1) as a key binding partner of DCBLD2.[12][16][17]

ITGB1 is a core component of focal adhesions, which are large protein complexes that link the

actin cytoskeleton to the extracellular matrix. This interaction suggests that DCBLD2 directly

influences focal adhesion signaling, thereby regulating cell adhesion, migration, and invasion.
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Figure 4: Interaction of DCBLD2 with ITGB1 in the focal adhesion pathway.

Quantitative Data Summary
The clinical relevance of DCBLD2 is underscored by quantitative analyses of its expression in

patient cohorts.

Table 1: Summary of DCBLD2 Expression in Human Cancers
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Cancer Type Finding
Database/Meth
od

p-value Reference

Lung
Adenocarcino
ma (LUAD)

mRNA
expression
significantly
increased in
tumors vs.
normal tissue.

TCGA < 0.05 [1][3]

Lung

Adenocarcinoma

(LUAD)

Protein

expression

higher in tumors

vs. normal

tissue.

CPTAC p = 0.0049 [1][3]

Lung

Adenocarcinoma

(LUAD)

Protein

expression

significantly

higher in tumors

vs. adjacent

tissue.

IHC p < 0.001 [3]

Colorectal

Cancer (CRC)

mRNA

expression

significantly

higher in tumors

vs. normal

tissue.

GEO

(GSE20842,

GSE32323)

Significant [12]

| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulation observed in dissected PDAC

tissues. | Multiple Cohorts | Significant |[13] |

Table 2: Clinicopathological and Prognostic Correlations of DCBLD2 Expression
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Cancer Type Correlation Metric p-value Reference

Lung
Adenocarcino
ma (LUAD)

High
expression
correlates with
advanced
tumor staging
& nodal
involvement.

Chi-square
test

< 0.05 [1]

Lung

Adenocarcinoma

(LUAD)

High protein

expression

correlates with

worse Overall

Survival (OS).

Kaplan-Meier p = 0.0418 [1]

Lung

Adenocarcinoma

(LUAD)

High protein

expression

correlates with

worse Relapse-

Free Survival

(RFS).

Kaplan-Meier < 0.05 [1]

Colorectal

Cancer (CRC)

High expression

leads to poor

prognosis.

TCGA,

GSE17536
Significant [12]

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

High expression

correlates with

decreased OS.

Kaplan-Meier Significant [13]

| Pan-Cancer Analysis | High expression correlates with shorter OS in 16 tumor types. | TCGA |

Significant |[2][8] |

Experimental Protocols
Characterizing the functions of DCBLD2 involves a range of molecular and cellular biology

techniques.
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Protocol: Co-Immunoprecipitation (Co-IP) for DCBLD2
Interaction
This protocol is used to verify the interaction between DCBLD2 and a putative binding partner

(e.g., ITGB1) in a cellular context.[12]

Cell Culture & Lysis: Culture cells (e.g., HCT116) to 80-90% confluency. Lyse cells in a non-

denaturing lysis buffer containing protease and phosphatase inhibitors.

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-

specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against

DCBLD2 (or an isotype control IgG) overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and

incubate for 2-4 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with a primary antibody against the putative interacting protein

(ITGB1).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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